
Estramustine phosphate sodium
Descripción general
Descripción
Estramustine phosphate sodium, also known as estradiol normustine phosphate, is a unique compound that combines the properties of an estrogen and a chemotherapy agent. It is primarily used in the treatment of prostate cancer. The compound is a prodrug, meaning it is metabolized in the body to produce active metabolites, including estramustine and estromustine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estramustine phosphate sodium involves the esterification of estradiol with normustine, followed by phosphorylation. The key steps include:
Esterification: Estradiol is reacted with bis(2-chloroethyl)carbamate to form estramustine.
Phosphorylation: Estramustine is then phosphorylated to produce estramustine phosphate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process includes:
Raw Material Preparation: High-purity estradiol and bis(2-chloroethyl)carbamate are prepared.
Reaction Control: The esterification and phosphorylation reactions are carefully monitored to maintain optimal temperatures and pH levels.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Dephosphorylation
Upon oral ingestion, estramustine phosphate sodium undergoes rapid dephosphorylation by phosphatases during its first pass through the gastrointestinal tract. This results in the formation of estramustine and estromustine as major metabolites in the plasma .
Oxidation
Estramustine is further oxidized by 17β-hydroxysteroid dehydrogenases to form estromustine. Approximately 10-15% of estramustine and estromustine may undergo hydrolysis into estradiol and estrone, respectively, through enzymatic reactions catalyzed by carbamidases .
Metabolism
The metabolic pathway can be summarized as follows:
Reaction Type | Reactants | Products |
---|---|---|
Dephosphorylation | This compound | Estramustine |
Oxidation | Estramustine | Estromustine |
Hydrolysis | Estramustine / Estromustine | Estradiol / Estrone |
This metabolic profile indicates that the compound's bioavailability is significantly affected by first-pass metabolism, leading to variable therapeutic outcomes .
-
Pharmacodynamics and Clinical Implications
This compound exhibits antitumor effects primarily through interference with microtubule dynamics and reduction of testosterone levels in prostate cancer patients. Studies have shown that it can achieve objective response rates ranging from 19% to 80% in hormone-refractory cases .
Adverse Effects
Common adverse effects include nausea, vomiting, and cardiovascular complications, although myelosuppression is rare compared to other antitumor agents .
This compound represents a significant advancement in prostate cancer treatment due to its unique chemical structure and mechanisms of action. Understanding its chemical reactions—particularly dephosphorylation and oxidation—provides insight into its pharmacokinetics and therapeutic efficacy. Ongoing research continues to evaluate its role in combination therapies and long-term outcomes for patients suffering from advanced prostate cancer.
-
References
- FDA Drug Label for Emcyt®
- PubMed Review on Pharmacodynamics
- Pfizer Labeling Information
- Wikipedia Entry on Estramustine Phosphate
- PubMed Study on Efficacy in Prostate Cancer
This comprehensive overview highlights the importance of understanding the chemical reactions associated with this compound in optimizing its use in clinical practice for prostate cancer management.
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
- Hormone-Refractory Prostate Cancer : Estramustine phosphate sodium has shown significant efficacy in patients with hormone-refractory prostate cancer. Objective response rates range from 19% to 69% , with some studies reporting up to 80% response rates in previously untreated patients .
- Combination Therapy : When used in combination with other chemotherapeutic agents such as vinblastine, etoposide, or paclitaxel, this compound has demonstrated improved objective response rates compared to monotherapy, although no definitive survival benefit has been established .
- Metastatic Breast Cancer : Recent studies have explored the use of this compound in metastatic breast cancer, particularly in estrogen receptor-positive cases. In a cohort of heavily pretreated patients, the drug yielded one complete response and several partial responses, indicating potential utility beyond prostate cancer .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause side effects such as nausea, vomiting, and cardiovascular complications. These adverse effects may necessitate careful patient selection and monitoring during treatment . Notably, myelosuppression is rarely observed with this agent, differentiating it from many other chemotherapeutics .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it undergoes extensive first-pass metabolism after oral administration, leading to low systemic availability. The primary metabolites include estramustine and estromustine, which are responsible for its therapeutic effects .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | 44% - 75% |
Peak Plasma Concentration | 310 - 475 ng/mL (after 2-3 hours) |
Estradiol Peak Levels | Up to 40,000 pg/mL (after prolonged therapy) |
Study on Advanced Prostate Cancer
A notable study involved patients with advanced prostate cancer receiving intravenous this compound combined with paclitaxel and carboplatin. The results indicated that high-dose intravenous administration could reduce gastrointestinal and cardiovascular toxicity compared to oral formulations while maintaining efficacy .
Retrospective Analysis in Breast Cancer
In a retrospective analysis involving postmenopausal women with metastatic breast cancer treated with this compound at a daily dose of 140 mg, the study reported a response rate with significant progression-free intervals despite prior extensive treatments .
Mecanismo De Acción
Estramustine phosphate sodium exerts its effects through a combination of estrogenic and chemotherapeutic mechanisms:
Estrogenic Effects: The compound is metabolized to estradiol, which binds to estrogen receptors, leading to antigonadotropic effects and reduced testosterone levels.
Chemotherapeutic Effects: The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and apoptosis in rapidly dividing cancer cells. .
Comparación Con Compuestos Similares
Estramustine phosphate sodium is unique due to its dual mechanism of action. Similar compounds include:
Estradiol: A natural estrogen used in hormone replacement therapy.
Cyclophosphamide: A nitrogen mustard alkylating agent used in chemotherapy.
Vinblastine: A microtubule inhibitor used in cancer treatment
Uniqueness: this compound combines the properties of both estrogen and chemotherapy agents, making it particularly effective in treating hormone-refractory prostate cancer. Its ability to target both hormonal pathways and cellular microtubules sets it apart from other compounds .
Propiedades
Número CAS |
52205-73-9 |
---|---|
Fórmula molecular |
C23H32Cl2NNaO6P |
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);/t18-,19-,20+,21+,23+;/m1./s1 |
Clave InChI |
AZIKDHDHRPJJJQ-CUGULWCMSA-N |
SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
SMILES canónico |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
52205-73-9 |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Emcyt Estracyt Estramustin Phosphate Estramustine Estramustine Phosphate Sodium Estramustinphosphate Leo 275 Leo-275 Leo275 NSC 89199 NSC-89199 NSC89199 Phosphate Sodium, Estramustine Phosphate, Estramustin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of estramustine phosphate sodium in treating prostate cancer?
A1: While this compound was initially thought to act as both an estrogen and a cytotoxic agent, its precise mechanism remains unclear []. Research suggests it primarily functions similarly to other hormonal therapies, influencing prostate cancer growth through its estrogenic component [].
Q2: How is this compound metabolized in the body?
A2: this compound undergoes metabolism, breaking down into various metabolites within prostatic tissue []. This metabolic process involves enzymes like 17β-hydroxysteroid dehydrogenases (HSD17Bs) [, ].
Q3: Can genetic variations affect the response to this compound treatment?
A3: Preliminary research indicates that single nucleotide polymorphisms (SNPs) in the HSD17B genes might be associated with the occurrence of side effects from this compound []. Specifically, the study observed a potential link between specific genotypes and the incidence of peripheral edema and appetite loss [].
Q4: How effective is this compound as a first-line monotherapy for advanced prostate cancer?
A4: While this compound has been primarily used in hormone-refractory cases, limited studies suggest potential efficacy as a first-line monotherapy []. One study reported an 82% response rate, comparable to conventional estrogen therapy [].
Q5: Can this compound be used in combination with other therapies for prostate cancer?
A5: Yes, this compound has been used in combination with other treatments. For instance, it has been studied in combination with paclitaxel, showing efficacy in androgen-independent prostate cancer []. Additionally, a triple therapy regimen including this compound, docetaxel, and thalidomide has been explored [].
Q6: Are there alternative treatment options for patients with hormone-refractory prostate cancer?
A6: Yes, besides this compound, other treatment options for hormone-refractory prostate cancer include alternative antiandrogens, chemotherapy (e.g., tegafur-uracil), and radiotherapy [, ]. The choice of treatment depends on individual patient factors and disease progression.
Q7: What are the common adverse effects associated with this compound treatment?
A7: this compound can cause similar adverse effects to other estrogen therapies. Gastrointestinal discomfort, nausea, and edema in extremities are some of the commonly reported side effects [, , ]. Cardiovascular events are also a concern, even after discontinuing the medication [].
Q8: Can this compound impact the cardiovascular system?
A8: Yes, this compound, like other estrogen therapies, can influence the cardiovascular system []. It has been associated with an increased risk of ischemic heart disease, myocardial infarction, and angina, even after treatment discontinuation [].
Q9: Are there any reports of rare complications associated with this compound use?
A9: While uncommon, there are case reports describing rare complications. One case documented the development of primary bilateral breast cancers in a patient receiving this compound for prostate cancer []. Another report highlighted metastatic compressive lower motor neurone hypoglossal nerve palsy as a rare complication of prostate cancer, where the patient's symptoms improved following radiotherapy [].
Q10: Can this compound interact with other drugs or substances?
A10: The absorption of this compound can be affected by food and milk, leading to decreased bioavailability []. Co-administration with grapefruit juice, which can inhibit CYP enzymes, may also impact its bioavailability [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.